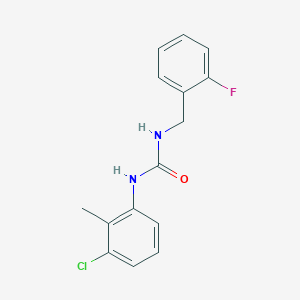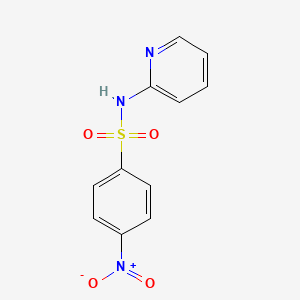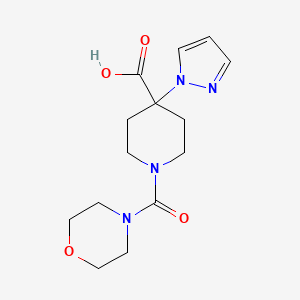
N-(3-chloro-2-methylphenyl)-N'-(2-fluorobenzyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-2-methylphenyl)-N’-(2-fluorobenzyl)urea is an organic compound that belongs to the class of ureas. This compound is characterized by the presence of a urea moiety, which is substituted with a 3-chloro-2-methylphenyl group and a 2-fluorobenzyl group. It is of interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chloro-2-methylphenyl)-N’-(2-fluorobenzyl)urea typically involves the reaction of 3-chloro-2-methylaniline with 2-fluorobenzyl isocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane or tetrahydrofuran, under controlled temperature conditions. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods: On an industrial scale, the production of N-(3-chloro-2-methylphenyl)-N’-(2-fluorobenzyl)urea may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification methods, such as high-performance liquid chromatography (HPLC), can enhance the efficiency and scalability of the production process.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions, due to the presence of electron-withdrawing groups.
Oxidation and Reduction Reactions: The urea moiety can participate in oxidation and reduction reactions, leading to the formation of various derivatives.
Hydrolysis: Under acidic or basic conditions, the urea bond can be hydrolyzed to yield the corresponding amines and carbon dioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.
Major Products Formed:
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Oxidized forms of the urea moiety.
Reduction Products: Reduced forms of the urea moiety.
Hydrolysis Products: Corresponding amines and carbon dioxide.
Applications De Recherche Scientifique
N-(3-chloro-2-methylphenyl)-N’-(2-fluorobenzyl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(3-chloro-2-methylphenyl)-N’-(2-fluorobenzyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
- N-(3-chlorophenyl)-N’-(2-fluorobenzyl)urea
- N-(3-chloro-2-methylphenyl)-N’-(benzyl)urea
- N-(3-chloro-2-methylphenyl)-N’-(2-chlorobenzyl)urea
Comparison: N-(3-chloro-2-methylphenyl)-N’-(2-fluorobenzyl)urea is unique due to the presence of both chloro and fluoro substituents, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research and industrial applications.
Propriétés
IUPAC Name |
1-(3-chloro-2-methylphenyl)-3-[(2-fluorophenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClFN2O/c1-10-12(16)6-4-8-14(10)19-15(20)18-9-11-5-2-3-7-13(11)17/h2-8H,9H2,1H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQHGZQKTZVOYNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)NCC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-chloro-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5405147.png)
![3-[(1-{[2-(methoxymethyl)pyrimidin-5-yl]methyl}pyrrolidin-3-yl)methyl]benzoic acid](/img/structure/B5405158.png)
![1'-[(5-ethylpyridin-2-yl)methyl]-1-methylspiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5405163.png)

![1-(2,5-Dimethoxyphenyl)-3-[4-(piperidin-1-ylmethyl)phenyl]urea](/img/structure/B5405174.png)
![1-(3,5-Dimethylphenyl)-3-[1-(tetrahydrofuran-2-yl)ethyl]urea](/img/structure/B5405177.png)

![3-[(2-Hydroxyethyl)sulfanyl]-1-(4-methylphenyl)pyrrolidine-2,5-dione](/img/structure/B5405210.png)

![4-[3-(1H-imidazol-1-yl)propyl]-2-(6-methoxy-2-naphthyl)morpholine](/img/structure/B5405229.png)
![4-{3-[4-(3-fluorobenzyl)-1-piperazinyl]-2,2-dimethylpropyl}morpholine](/img/structure/B5405236.png)
![4-(5-{[4-(3-methylbenzyl)-1-piperazinyl]methyl}-2-pyrimidinyl)morpholine](/img/structure/B5405248.png)
![3-{[2-(cyclohexylmethyl)-4-morpholinyl]carbonyl}-6-methyl-2(1H)-pyridinone](/img/structure/B5405254.png)
